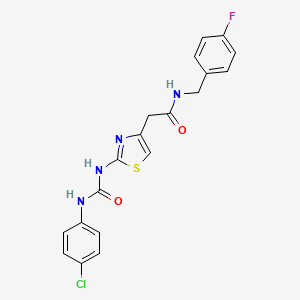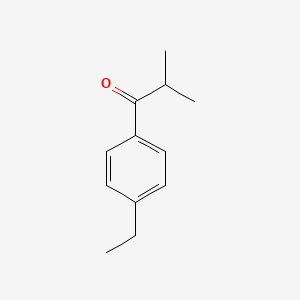![molecular formula C17H14N4O5S B3011066 2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide CAS No. 900136-76-7](/img/structure/B3011066.png)
2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a furan ring, a nitrophenyl group, and a thiadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group is likely to make the compound relatively polar, and the furan ring could contribute to aromatic stacking interactions .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Derivatives
2-Methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is part of a broader class of compounds involving the synthesis of heterocycles from arylation products of unsaturated compounds. These compounds, including 5-arylfuran-2-carboxylic acids and their derivatives, have been synthesized through the arylation of furan-2-carboxylic acid or its methyl ester. Such derivatives undergo various reactions to form a range of heterocyclic compounds, indicating the versatility and potential applications of these molecules in the field of organic synthesis and medicinal chemistry (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Antimicrobial Activity
Research on derivatives of 1,3,4-thiadiazole, a structural component of the compound , has shown promising antimicrobial activity. Specifically, some derivatives have been evaluated for their in vitro anti-mycobacterial activity against Mycobacterium tuberculosis strains, demonstrating significant inhibitory activity. This suggests potential applications in the development of new therapeutic agents for tuberculosis, especially multidrug-resistant strains (Patel, Jadhav, Ansari, Pawara, & Surana, 2019).
Antitumor Activity
Compounds with a 5-nitrofuran core, similar to the nitrophenyl group in the compound of interest, have been investigated for their carcinogenic properties. While not directly related to therapeutic applications, the study of these compounds' carcinogenicity highlights the importance of understanding the biological effects and potential risks associated with chemical structures, which can inform safer drug design and synthesis (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Nematicidal and Antimicrobial Activity
Another study focused on the synthesis of complex derivatives involving thiadiazole, furan, and benzofuran units, demonstrating nematicidal and antimicrobial activities. This indicates the potential of such compounds for agricultural applications, particularly in pest and pathogen control (Reddy, Rao, Yakub, & Nagaraj, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-9(22)7-15-18-17(27-20-15)19-16(23)13-8-14(26-10(13)2)11-3-5-12(6-4-11)21(24)25/h3-6,8H,7H2,1-2H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAECSVVOBSTKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NC(=NS3)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

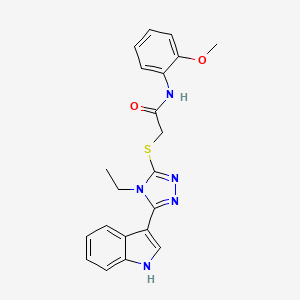
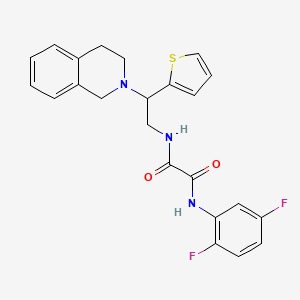
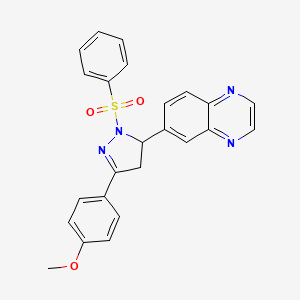
![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)
![7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3010989.png)
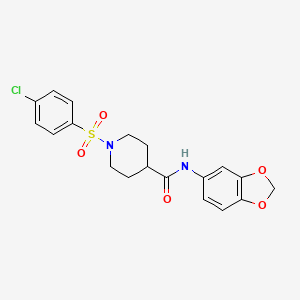
![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)
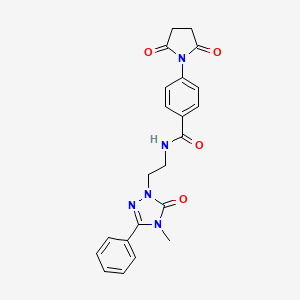
![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)
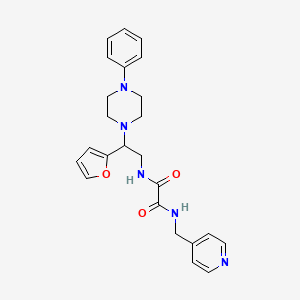
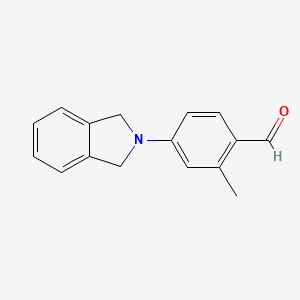
![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)
